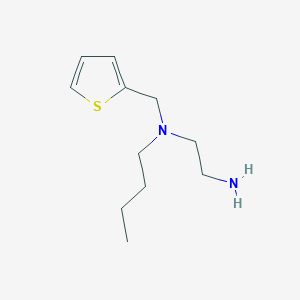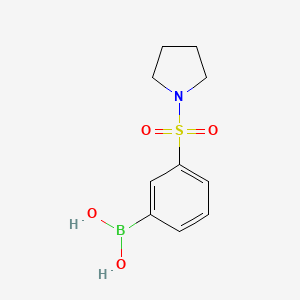
(3-(吡咯烷-1-磺酰基)苯基)硼酸
描述
Boronic acids are compounds that contain a boronic acid group (B(OH)2). They are known for their versatility in various chemical reactions, particularly in the Suzuki-Miyaura cross-coupling reaction . The compound you mentioned contains a pyrrolidinylsulfonyl group attached to the phenyl ring of the boronic acid. Pyrrolidine is a five-membered ring with one nitrogen atom, and it’s often used in drug discovery due to its versatility .
Chemical Reactions Analysis
Boronic acids are most notably used in the Suzuki-Miyaura cross-coupling reaction, which is a type of palladium-catalyzed carbon-carbon bond-forming reaction . They can also undergo condensation reactions with compounds containing carbonyl groups.科学研究应用
络合和催化
硼酸,包括“(3-(吡咯烷-1-磺酰基)苯基)硼酸”之类的衍生物,在与二醇和α-羟基酸的络合中起着至关重要的作用。这种相互作用是开发碳水化合物传感器时的基础,正如 Hashemzadeh 等人(2020 年)的工作中所看到的那样,他们报道了发光的铱(III)-硼酸配合物作为葡萄糖和果糖的潜在传感器。该研究表明,这些配合物可以与糖形成硼酸环状酯,表明硼酸在传感应用中具有广泛的适用性 (Hashemzadeh 等,2020 年)。
合成应用
在有机合成领域,(3-(吡咯烷-1-磺酰基)苯基)硼酸衍生物已参与各种偶联反应。例如,Spangler 等人(2015 年)开发了一种通过钯(II)催化的 C(sp^3)-H 偶联对饱和氮杂环和 N-甲基胺进行 α-芳基化的方法,突出了硼酸在促进复杂有机转化中的多功能性 (Spangler 等,2015 年)。
药物发现和药物化学
尽管要求排除与药物相关的信息,但值得注意的是,硼酸衍生物在药物化学中具有显着意义,因为它们具有潜在的治疗应用。它们与各种生物分子的相互作用能力使它们在候选药物的设计中具有价值,这可以通过研究它们在治疗特发性肺纤维化等疾病中的作用以及在发现新型治疗剂中的应用得到证明。
材料科学和传感技术
硼酸,包括 (3-(吡咯烷-1-磺酰基)苯基)硼酸,被用于材料科学,特别是在响应性材料和传感器开发中。例如,Sundararaman 等人(2005 年)探索了包含硼酸基团的主链聚合路易斯酸的合成,证明了它们在传感应用中的潜力,通过与路易斯碱性底物相互作用而改变发光 (Sundararaman 等,2005 年)。
环境和分析化学
硼酸衍生物还在环境和分析化学中得到应用。例如,Li 等人(2014 年)研究的硼酸促进的油水电荷传输,为传感和环境监测开辟了新途径,证明了该化合物除了传统的合成和医药应用之外的效用 (Li 等,2014 年)。
安全和危害
未来方向
属性
IUPAC Name |
(3-pyrrolidin-1-ylsulfonylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BNO4S/c13-11(14)9-4-3-5-10(8-9)17(15,16)12-6-1-2-7-12/h3-5,8,13-14H,1-2,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCRUXZHMXFQVRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)S(=O)(=O)N2CCCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20657434 | |
| Record name | [3-(Pyrrolidine-1-sulfonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20657434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid | |
CAS RN |
871329-61-2 | |
| Record name | B-[3-(1-Pyrrolidinylsulfonyl)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=871329-61-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-(Pyrrolidine-1-sulfonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20657434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



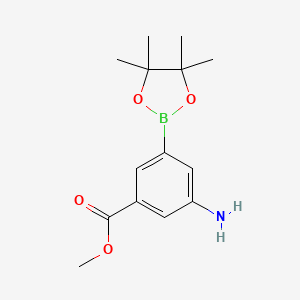
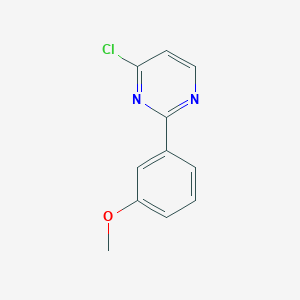
amine](/img/structure/B1461602.png)
amine](/img/structure/B1461604.png)
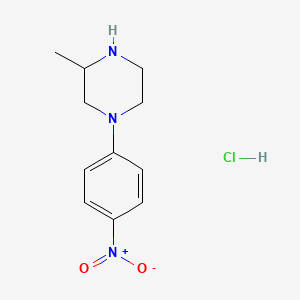

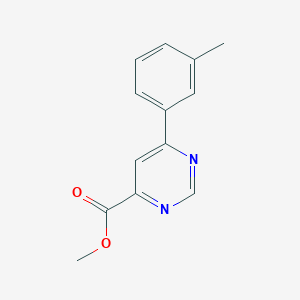
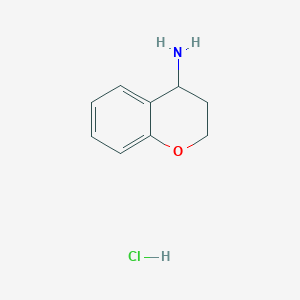
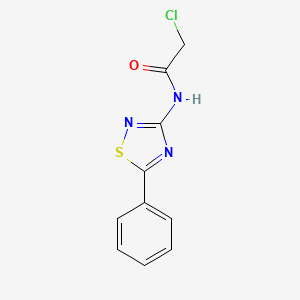

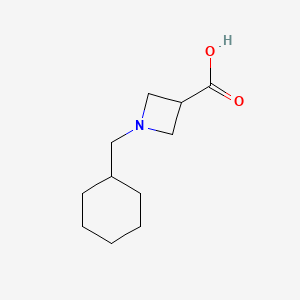

![2-[(4-Fluorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1461617.png)
